molecular formula C16H22FN3O3S B5566455 N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide

N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide

Cat. No. B5566455
M. Wt: 355.4 g/mol
InChI Key: RBARXMWGXDPIPF-STQMWFEESA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a pyrrolidine ring, a morpholine ring, a carbonyl group, and a fluorine atom. The pyrrolidine ring is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecule’s structure is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen. This ring is not planar due to sp3 hybridization, which allows for increased three-dimensional coverage .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide, due to its complex structure, plays a significant role in the synthesis of various heterocyclic compounds. The compound serves as an intermediate in the synthesis of thienopyrimidines, which have been shown to inhibit tumor necrosis factor alpha and nitric oxide, highlighting their potential in medicinal chemistry research for developing new therapeutic agents (H. Lei et al., 2017). Similarly, its utility extends to the construction of new heterocyclic systems such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives, underscoring its versatility in synthetic organic chemistry (H. Madkour et al., 2010).

Fluorination and Electrophilic Substitution

The fluorinated moiety within the compound's structure makes it a candidate for research in the field of fluorine chemistry, where its reactions and transformations can be studied. For instance, studies on the electrochemical fluorination of nitrogen-containing carboxylic acids provide insights into the synthesis of perfluoroacid fluorides, indicating the compound's relevance in developing fluorine-containing pharmaceuticals and agrochemicals (T. Abe et al., 1992).

Pharmacological Applications

Beyond its synthetic utility, the compound has implications in pharmacological research. It has been involved in studies for the discovery of potent renin inhibitors, showing promise in the treatment of hypertension. The optimization of its structure has led to the development of novel benzimidazole derivatives with potent renin inhibitory activity and improved pharmacokinetic profiles, demonstrating its potential as a lead compound in drug discovery (Hidekazu Tokuhara et al., 2018).

Photophysical and Fluorescent Studies

Furthermore, the compound's derivatives have been explored in photophysical studies, focusing on their fluorescent properties. Research into 2-morpholino pyridine compounds, for example, has revealed their potential as highly emissive fluorophores in both solution and the solid state, highlighting the role of such compounds in the development of new materials for optical and electronic applications (Masayori Hagimori et al., 2019).

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, optimization of its chemical properties for better efficacy and safety, and investigation of its mechanism of action .

properties

IUPAC Name

N-[[(2S,4S)-4-fluoro-1-(5-methylthiophene-2-carbonyl)pyrrolidin-2-yl]methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3S/c1-11-2-3-14(24-11)15(21)20-10-12(17)8-13(20)9-18-16(22)19-4-6-23-7-5-19/h2-3,12-13H,4-10H2,1H3,(H,18,22)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBARXMWGXDPIPF-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(CC2CNC(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(=O)N2C[C@H](C[C@H]2CNC(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide

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